molecular formula C6H5Br2F2N B1377564 4-Bromo-2-(difluoromethyl)pyridine hydrobromide CAS No. 1422766-41-3

4-Bromo-2-(difluoromethyl)pyridine hydrobromide

Cat. No. B1377564
M. Wt: 288.92 g/mol
InChI Key: ZYNZQYOPQOSFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-(difluoromethyl)pyridine hydrobromide” is a chemical compound with the CAS Number: 1422766-41-3 . It has a molecular weight of 288.92 . The IUPAC name for this compound is 4-bromo-2-(difluoromethyl)pyridine hydrobromide .


Molecular Structure Analysis

The InChI code for “4-Bromo-2-(difluoromethyl)pyridine hydrobromide” is 1S/C6H4BrF2N.BrH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The melting point of “4-Bromo-2-(difluoromethyl)pyridine hydrobromide” is between 198-200 degrees Celsius .

Scientific Research Applications

  • 4-Bromo-2-(difluoromethyl)pyridine hydrobromide is an organic compound . It is a colorless or pale yellow solid with a molecular weight of 288.92 .
  • It is almost insoluble in water at room temperature, but it can dissolve in organic solvents such as ethanol, acetone, and dimethylformamide .
  • This compound can be used as a catalyst, reducing agent, and reagent for redox reactions . It can also be used in substitution reactions and tandem reactions in organic synthesis .
  • It can also be used in the preparation of organic optoelectronic devices and complexes .
  • This compound can be used as a catalyst , reducing agent , and reagent for redox reactions . It can also be used in substitution reactions and tandem reactions in organic synthesis .
  • It can also be used in the preparation of organic optoelectronic devices and complexes .
  • This compound can be used as a catalyst , reducing agent , and reagent for redox reactions . It can also be used in substitution reactions and tandem reactions in organic synthesis .
  • It can also be used in the preparation of organic optoelectronic devices and complexes .

Safety And Hazards

The safety information available indicates that “4-Bromo-2-(difluoromethyl)pyridine hydrobromide” may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapours/spray (P261), wearing protective gloves, clothing, and eye/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-bromo-2-(difluoromethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N.BrH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZQYOPQOSFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 3
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 4
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 5
4-Bromo-2-(difluoromethyl)pyridine hydrobromide
Reactant of Route 6
4-Bromo-2-(difluoromethyl)pyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.